

# Physicochemical properties of 4-(1H-Tetrazol-1-yl)aniline

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## Compound of Interest

Compound Name: 4-(1H-Tetrazol-1-yl)aniline

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An In-depth Technical Guide to the Physicochemical Properties of **4-(1H-Tetrazol-1-yl)aniline** and Its Isomer

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and analytical workflows for **4-(1H-tetrazol-1-yl)aniline** and its structural isomer, 4-(1H-tetrazol-5-yl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Introduction

**4-(1H-tetrazol-1-yl)aniline** is a heterocyclic compound featuring an aniline moiety substituted with a 1H-tetrazole ring. The tetrazole group is a key functional group in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group, which can lead to improved pharmacokinetic properties in drug candidates.<sup>[1][2]</sup> Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and antihypertensive properties.<sup>[3][4][5]</sup> This guide focuses on the fundamental physicochemical characteristics that are crucial for its development and application.

It is important to distinguish between the two common isomers: **4-(1H-tetrazol-1-yl)aniline**, where the aniline group is attached to a nitrogen atom of the tetrazole ring, and 4-(1H-tetrazol-5-yl)aniline, where the attachment is at the carbon atom. This guide will present data for both where available, with clear distinction.

## Physicochemical Properties

The physicochemical properties of these compounds are summarized below. Data has been compiled from various sources, and it is important to note the specific isomer being described.

### 4-(1H-Tetrazol-1-yl)aniline

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N <sub>5</sub>	[6][7]
Molecular Weight	161.16 g/mol	[6]
Appearance	Off-white to pink solid	[7]
Boiling Point	373.8 ± 44.0 °C (Predicted)	[7]
Density	1.46 ± 0.1 g/cm <sup>3</sup> (Predicted)	[7]
pKa	2.95 ± 0.10 (Predicted)	[7]
Predicted logP	0.4	[6]
InChI Key	JRRAUWWVBVECPY-UHFFFAOYSA-N	[8]
SMILES	<chem>C1=CC(=CC=C1N)N2C=NN=N2</chem>	[8]
CAS Number	14213-13-9 (for hydrochloride salt), 14213-12-8 (for 3-isomer)	[6][7][9]

### 4-(1H-Tetrazol-5-yl)aniline

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N <sub>5</sub>	
Molecular Weight	161.17 g/mol	[10]
Appearance	Light orange solid	[11]
Melting Point	~265°C (decomposition), 266.0-269.0 °C	[10][11]
Solubility	Slightly soluble in water	[10]
InChI Key	KTPONJJKCBOJCQ- UHFFFAOYSA-N	
SMILES	C1=CC(=CC=C1C2=NNN=N2) N	
CAS Number	46047-18-1	

## Experimental Protocols

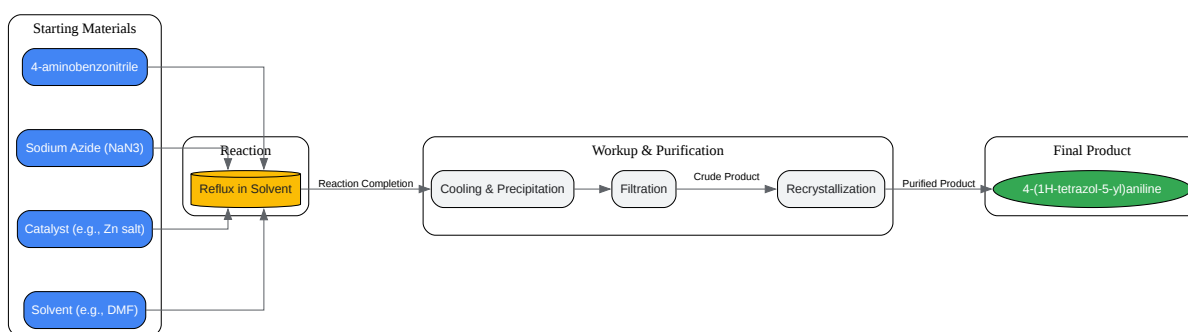
### Synthesis

The synthesis of 5-substituted 1H-tetrazoles is commonly achieved through a [3+2] cycloaddition reaction between an organic nitrile and an azide.[12] A general procedure for the synthesis of 4-(1H-tetrazol-5-yl)aniline involves the reaction of 4-aminobenzonitrile with sodium azide in the presence of a catalyst.

General Protocol for Synthesis of 4-(1H-tetrazol-5-yl)aniline:

- 4-aminobenzonitrile is dissolved in a suitable solvent, such as DMF.
- Sodium azide (NaN<sub>3</sub>) is added to the solution.
- A catalyst, such as zinc salts or nano-TiCl<sub>4</sub>·SiO<sub>2</sub>, is introduced to facilitate the reaction.[12]  
[13]
- The reaction mixture is heated under reflux for a specified period (e.g., 2 hours).[12]

- After completion, the reaction is cooled, and the product is isolated, often by precipitation and filtration.
- The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.



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Caption: General workflow for the synthesis of 4-(1H-tetrazol-5-yl)aniline.

## Structural Characterization

The structural confirmation of 4-(1H-tetrazol-yl)aniline isomers is performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: Spectra are typically recorded on a 400 MHz spectrometer.<sup>[11]</sup> A common solvent is deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).<sup>[11]</sup> For 4-(1H-tetrazol-5-yl)aniline, characteristic signals include doublets for the aromatic protons and a singlet for the amine protons.<sup>[11]</sup>
  - <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) δ (ppm): 7.35-7.37 (d, 2H), 6.58-6.60 (d, 2H), 6.12 (s, 2H).<sup>[11]</sup>

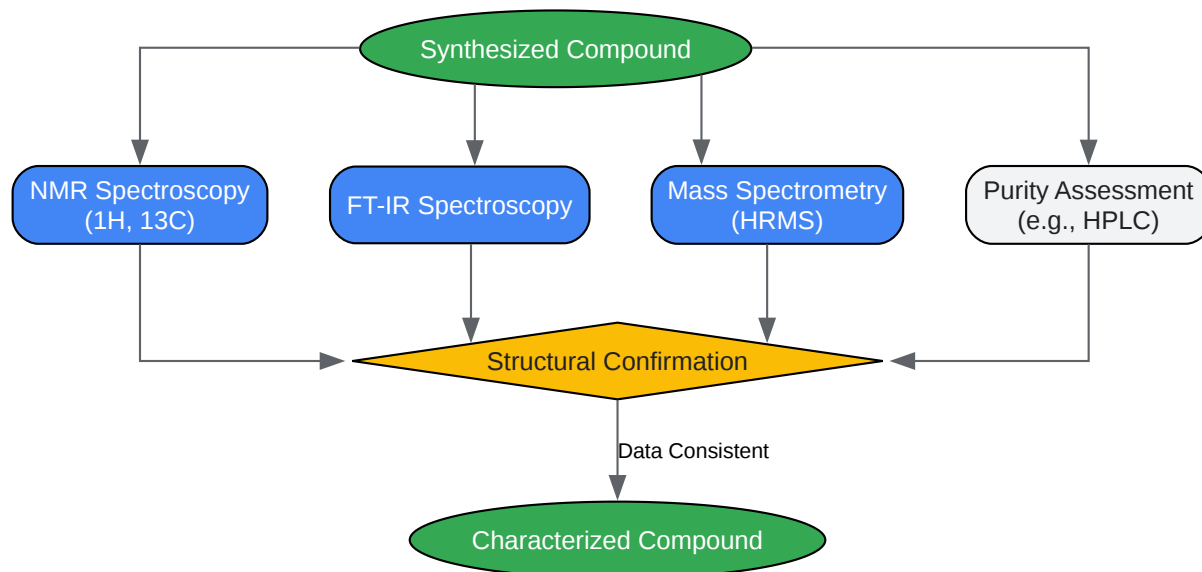
- $^{13}\text{C}$  NMR: Spectra are recorded on a 100 MHz spectrometer using DMSO- $\text{d}_6$  as the solvent. [11] The chemical shifts confirm the carbon framework of the molecule.
  - $^{13}\text{C}$  NMR (100MHz, DMSO- $\text{d}_6$ )  $\delta$  (ppm): 162.22, 153.01, 133.43, 120.69, 113.44, 95.47. [11]

#### Fourier-Transform Infrared (FT-IR) Spectroscopy:

- FT-IR spectra are recorded using KBr pellets in the range of 4000-400  $\text{cm}^{-1}$ . [11] The spectra show characteristic absorption bands corresponding to the functional groups present in the molecule.
- For 4-(1H-tetrazol-5-yl)aniline, key peaks include N-H stretching of the amine group, C-H stretching of the aromatic ring, C=N and N-N stretching of the tetrazole ring, and C=C stretching of the benzene ring.
  - FT-IR ( $\text{cm}^{-1}$ ): 3483.72, 3384.00 (N-H stretch), 2711.31 (aromatic C-H stretch), 1621.47 (C=N stretch), 1315.01, 1173.18 (tetrazole ring). [11]

#### Mass Spectrometry (MS):

- High-resolution mass spectrometry (HRMS) with techniques like heated electrospray ionization (HESI) is used to determine the exact mass of the compound, confirming its molecular formula. [14][15] The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural information. [2] For tetrazoles, a characteristic fragmentation is the loss of  $\text{N}_2$  in negative ion mode or  $\text{HN}_3$  in positive ion mode. [2]



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Caption: Workflow for the analytical characterization of 4-(1H-tetrazol-yl)aniline.

## Potential Applications in Drug Discovery

Given the wide range of biological activities associated with tetrazole derivatives, **4-(1H-tetrazol-1-yl)aniline** and its isomers are valuable scaffolds in drug discovery.[4][5] They can serve as starting materials or key intermediates for the synthesis of novel therapeutic agents. The typical progression from a lead compound like this to a drug candidate is illustrated below.



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Caption: Role of a lead compound in the drug discovery and development process.

## Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(1H-tetrazol-yl)aniline and its derivatives. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.<sup>[16]</sup>

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